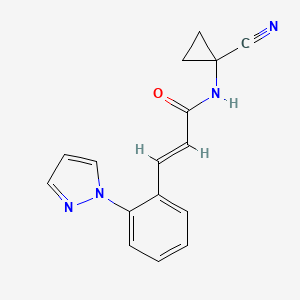

(E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(1-cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c17-12-16(8-9-16)19-15(21)7-6-13-4-1-2-5-14(13)20-11-3-10-18-20/h1-7,10-11H,8-9H2,(H,19,21)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGSBYMGKQHBJU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)NC(=O)C=CC2=CC=CC=C2N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1(C#N)NC(=O)/C=C/C2=CC=CC=C2N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide is a chemical compound with the molecular formula C16H14N4O and a molecular weight of 278.315 g/mol. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound is characterized by its unique structure, which includes a cyanocyclopropyl group and a pyrazole moiety. The IUPAC name for this compound is (E)-N-(1-cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide, and it is cataloged under CAS Number 1799261-65-6.

Biological Activity Overview

Research indicates that (E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

- Anti-inflammatory Properties : There is evidence to suggest that this compound may exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Effects : Some studies have indicated that (E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide has antimicrobial properties, making it a candidate for further exploration in treating infections.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Reduction in cytokine levels in vitro | |

| Antimicrobial | Effective against specific bacterial strains |

Case Study: Anticancer Activity

In a study conducted by Dr. Amgad Rabie's research lab, (E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value suggesting effective potency against the tested lines . The study proposed that the compound induces apoptosis through mitochondrial pathways.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound. Using an in vitro model, researchers observed a decrease in TNF-alpha and IL-6 production when cells were treated with (E)-N-(1-Cyanocyclopropyl)-3-(2-pyrazol-1-ylphenyl)prop-2-enamide. This suggests that the compound could be useful in managing inflammatory diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on synthesis, structural features, and pharmacological implications relative to analogous enamide and pyrazole-containing compounds.

Structural and Functional Differences

Pharmacological and Physicochemical Properties

- Target Compound: The 1-cyanocyclopropyl group reduces susceptibility to oxidative metabolism compared to the hydroxyl group in ’s compound. This modification likely extends half-life in vivo but may reduce aqueous solubility.

- Pyrazole vs.

Research Findings and Limitations

- Evidence Gaps : Neither provided source directly addresses the target compound. Data on its synthesis, crystallography, or biological activity must be inferred from structurally related molecules.

- Theoretical Predictions: Computational modeling (e.g., DFT or molecular docking) could elucidate the steric and electronic effects of the cyanocyclopropyl group versus hydroxypropyl or trimethylacetamide groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.